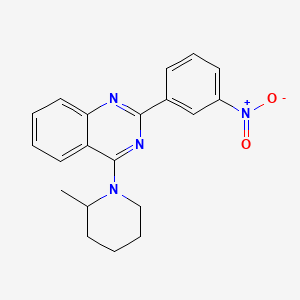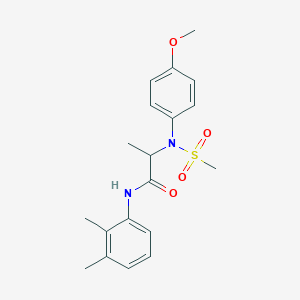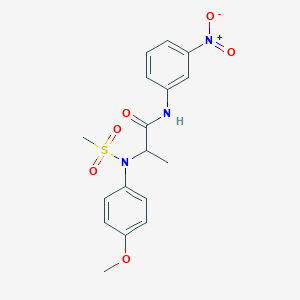
4-(2-methyl-1-piperidinyl)-2-(3-nitrophenyl)quinazoline
Description
Quinazoline derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, antihypertensive, and potential antifungal properties. Compounds with the quinazoline ring system, particularly those modified with a piperidine group and nitrophenyl substituents, exhibit promising pharmacological activities. These activities stem from their unique structural features, which influence their chemical reactivity and interaction with biological targets (Ravi R. Vidule, 2011).
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of aromatic aldehydes with quinazoline-1,4-diones in the presence of piperidine, serving as a catalyst. This process results in various substituted quinazolines. Specifically, the method can include steps like azeotropic distillation of precursor compounds, followed by reactions with aromatic aldehydes to introduce the desired substituents into the quinazoline core (Ravi R. Vidule, 2011).
Molecular Structure Analysis
Quinazoline derivatives exhibit a planar structure that allows for extensive π-π stacking and hydrogen bonding interactions. This structural arrangement is crucial for their biological activity, as it affects the molecule's ability to interact with various biological targets. The inclusion of a piperidine and nitrophenyl group further influences the molecular conformation and electronic distribution, potentially enhancing biological activity through increased molecular interactions (B. Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, reflecting their reactivity towards nucleophilic substitution, reduction, and cyclization reactions. These reactions are pivotal for modifying the quinazoline core to introduce new functional groups or alter existing ones, thereby tuning the compound's chemical and biological properties. The presence of the nitrophenyl group introduces electrophilic sites, facilitating nucleophilic attacks, while the piperidine moiety can participate in or facilitate ring-opening or ring-closure reactions, depending on the reaction conditions (A. Gescher et al., 1977).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Substituents like the nitrophenyl and piperidine groups affect the compound's polarity, hydrophobicity, and crystalline form, which are critical for its solubility in various solvents and bioavailability. These properties are essential for the compound's application in biological studies and pharmaceutical formulations (B. Elmuradov et al., 2011).
Chemical Properties Analysis
Quinazoline derivatives' chemical behavior is characterized by their reactivity towards electrophiles and nucleophiles, which is crucial for their biological activity. The electron-withdrawing nitro group and the electron-donating piperidine moiety affect the electron density distribution across the molecule, influencing its reactivity. These properties play a vital role in the compound's interactions with biological targets, affecting its binding affinity and activity profile (A. Gescher et al., 1977).
properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-7-4-5-12-23(14)20-17-10-2-3-11-18(17)21-19(22-20)15-8-6-9-16(13-15)24(25)26/h2-3,6,8-11,13-14H,4-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVBOTMYVUJNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-2-(3-nitrophenyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)
![2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide](/img/structure/B4018173.png)

![N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018192.png)
![ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4018199.png)
![4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018204.png)
![N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4018205.png)
![N-(4-fluorophenyl)-2-(4-oxooctahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide](/img/structure/B4018217.png)

![N-cyclohexyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4018230.png)
![ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4018236.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4018245.png)
![4-(2-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018248.png)